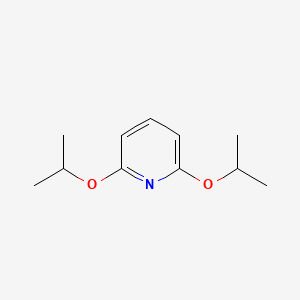

2,6-Bis(1-methylethoxy)pyridine

Description

The exact mass of the compound this compound is 195.125928785 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(propan-2-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)13-10-6-5-7-11(12-10)14-9(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBCXNBIFYFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Bis 1 Methylethoxy Pyridine and Its Precursors

Strategies for the Synthesis of Dihalo- and Dialkoxypyridines

The synthesis of dialkoxypyridines, including the target compound 2,6-bis(1-methylethoxy)pyridine, often commences from dihalopyridine precursors. The reactivity of halopyridines towards nucleophilic aromatic substitution (SNAr) is a cornerstone of this approach. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov

The synthesis of 2,6-dihalopyridines themselves can be achieved through various methods. For instance, 2,6-dichloropyridine (B45657) can be produced by the direct chlorination of pyridine, where 2-chloropyridine (B119429) is an intermediate. wikipedia.org High-temperature, catalyst-free chlorination of 2-chloropyridine has also been reported to yield 2,6-dichloropyridine with high selectivity. google.comgoogle.com

Once the dihalopyridine precursor is obtained, the introduction of alkoxy groups is typically accomplished via nucleophilic substitution, where an alkoxide attacks the carbon atom bearing a halogen. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces the halide from the aromatic ring. masterorganicchemistry.comyoutube.com

Specific Synthetic Routes to this compound

Nucleophilic Aromatic Substitution Approaches Utilizing Pyridine Precursors

The most direct route to this compound involves the nucleophilic aromatic substitution of a 2,6-dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine, with sodium isopropoxide. This reaction is a specific application of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com

The reaction proceeds by first preparing the sodium isopropoxide by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) or sodium metal. The resulting isopropoxide then acts as a nucleophile, attacking the electron-deficient carbon atoms at the 2 and 6 positions of the dihalopyridine and displacing the halide ions.

Table 1: Reaction Parameters for Williamson Ether Synthesis of 2,6-Dialkoxypyridines

| Parameter | Typical Conditions | Rationale |

| Precursor | 2,6-Dichloropyridine, 2,6-Dibromopyridine | Good leaving groups for SNAr |

| Nucleophile | Sodium isopropoxide, Potassium isopropoxide | Strong nucleophile for ether formation |

| Base | Sodium hydride (NaH), Potassium hydride (KH) | To deprotonate isopropanol |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Solubilizes reactants and promotes SN2-type reaction |

| Temperature | 50-150 °C | To overcome the activation energy of the reaction |

This table presents generalized conditions based on the principles of Williamson ether synthesis and may require optimization for the specific synthesis of this compound.

Alternative Synthetic Pathways for the Introduction of Isopropoxy Groups

An alternative precursor for the synthesis of this compound is 2,6-dihydroxypyridine. This compound can be bis-alkylated using an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. This method also follows the principles of the Williamson ether synthesis, where the dihydroxypyridine is deprotonated by a base to form a more reactive diphenoxide intermediate.

Another potential, though less common, approach could involve palladium-catalyzed cross-coupling reactions. While often employed for C-C and C-N bond formation, some palladium catalysts can facilitate the formation of C-O bonds. nih.gov However, for a relatively simple molecule like this compound, the nucleophilic aromatic substitution route is generally more straightforward and cost-effective.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:

Choice of Base and Solvent: The selection of the base and solvent system is crucial. Strong, non-nucleophilic bases like sodium hydride are often preferred for generating the alkoxide to avoid side reactions. youtube.com Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used as they can dissolve the ionic alkoxide and facilitate the SNAr reaction. byjus.com

Temperature and Reaction Time: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through elimination or other side reactions. The optimal temperature and reaction time must be determined empirically for each specific set of reactants.

Stoichiometry of Reactants: The molar ratio of the reactants should be optimized. Using a slight excess of the sodium isopropoxide can help to drive the reaction to completion.

Table 2: Factors Affecting Yield in the Synthesis of 2,6-Dialkoxypyridines

| Factor | Effect on Yield | Optimization Strategy |

| Leaving Group | I > Br > Cl > F | Use of more reactive dihalopyridine (e.g., 2,6-diiodopyridine) if feasible. |

| Base Strength | Stronger base leads to more complete alkoxide formation | Use of strong bases like NaH or KH. |

| Temperature | Higher temperature increases rate but can cause decomposition | Careful monitoring and optimization of reaction temperature. |

| Purity of Reactants | Impurities can lead to side reactions and lower yield | Use of high-purity starting materials. |

This table provides a general overview of factors that can be optimized to improve the yield of the target compound.

Purification and Isolation Techniques for High Purity this compound

After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, salts, and any byproducts. Standard purification techniques include:

Extraction: The reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Washing the organic layer with brine can help to remove residual water.

Distillation: As this compound is a liquid at room temperature, fractional distillation under reduced pressure is a common and effective method for obtaining a high-purity product. google.com This technique separates compounds based on their boiling points.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can also be employed for purification, particularly for removing non-volatile impurities. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for achieving good separation.

The purity of the final product can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Green Chemistry Principles Applied to the Synthesis of this compound

Atom Economy: The Williamson ether synthesis, when optimized, can have a good atom economy as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: While traditional syntheses may use hazardous solvents like DMF, exploring greener alternatives such as ionic liquids or even solvent-free conditions could be a valuable area of research.

Catalysis: The use of catalytic methods, where a small amount of a substance can facilitate the reaction, is a key principle of green chemistry. While the traditional Williamson synthesis is often stoichiometric, the development of efficient and recyclable catalysts for the synthesis of dialkoxypyridines is an active area of research. nih.govnih.gov

Biocatalysis: A particularly promising green approach is the use of enzymes or whole-cell biocatalysts. For instance, the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated. rsc.orgethz.ch This diol could then be converted to the desired di-isopropoxy ether. Biocatalysis often proceeds under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing the environmental footprint. ucl.ac.ukresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Advanced Spectroscopic and Structural Characterization of 2,6 Bis 1 Methylethoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and for 2,6-Bis(1-methylethoxy)pyridine, it offers deep insights into its conformational and electronic landscape.

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the rates of conformational changes in molecules. In this compound, the rotation of the two 1-methylethoxy (isopropoxy) groups around the C(aryl)-O bonds is a key dynamic process. At ambient temperatures, this rotation is typically fast on the NMR timescale, leading to averaged signals for the protons and carbons of the isopropoxy groups. However, at lower temperatures, the rotation can be slowed sufficiently to observe distinct signals for the different stereochemical environments. This phenomenon, known as restricted rotation, allows for the determination of the energy barriers associated with this conformational change. nih.gov

To unambiguously assign all proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.org These techniques provide information about the connectivity and spatial relationships between different nuclei within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. youtube.commnstate.edu For this compound, cross-peaks would be expected between the methine proton and the methyl protons of the isopropoxy groups. Additionally, couplings between the aromatic protons on the pyridine (B92270) ring would be observed. The diagonal of a COSY spectrum represents the 1D ¹H NMR spectrum. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.org This allows for the direct assignment of the carbon atom attached to a specific proton. For instance, the signal for the methine proton of the isopropoxy group will show a correlation to the signal of the methine carbon.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar substituted pyridines. rsc.orgpw.edu.pl

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H3/H5 | ~6.5-7.0 | ~105-110 |

| Pyridine H4 | ~7.4-7.8 | ~138-142 |

| Isopropoxy CH | ~4.8-5.2 | ~68-72 |

| Isopropoxy CH₃ | ~1.3-1.5 | ~21-23 |

| Pyridine C2/C6 | - | ~160-165 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-O-C stretching vibrations of the ether linkages are expected to appear in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic isopropoxy groups will be observed just below 3000 cm⁻¹, while the aromatic C-H stretching of the pyridine ring will appear just above 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyridine ring will be found in the 1600-1400 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The pyridine ring breathing and stretching modes are typically strong in the Raman spectrum, appearing around 1000 cm⁻¹ and 1600 cm⁻¹, respectively. researchgate.netacs.org The symmetric stretching of the C-O-C bonds may also give rise to a noticeable Raman signal. Surface-enhanced Raman scattering (SERS) could be employed to enhance the signal intensity and probe the molecule's interaction with metal surfaces. acs.orgibm.com

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. youtube.comlibretexts.org For this compound, characteristic fragmentation pathways would likely involve the ether linkages. miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom of the isopropoxy group would lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at M-15.

Loss of an Isopropoxy Group: Cleavage of the C(aryl)-O bond could result in the loss of an isopropoxy radical (•OCH(CH₃)₂), leading to a fragment at M-59.

Loss of Propene: A common fragmentation pathway for ethers is the elimination of an alkene through a rearrangement process. In this case, the loss of propene (CH₂=CHCH₃) from one of the isopropoxy groups would result in a fragment at M-42.

The relative intensities of these fragment ions can provide insights into the stability of the resulting ions and radicals. libretexts.org

X-ray Crystallography for Solid-State Molecular Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. rsc.org

While a specific crystal structure for this compound was not found in the search results, data for similar 2,6-disubstituted pyridine derivatives can provide insights into the expected solid-state conformation. nih.govresearchgate.netresearchgate.net It is anticipated that the two isopropoxy groups would be oriented out of the plane of the pyridine ring to minimize steric repulsion. The dihedral angles between the plane of the pyridine ring and the C-O-C plane of the isopropoxy groups would be a key structural parameter. The crystal packing would likely be governed by weak intermolecular interactions such as van der Waals forces and potentially C-H···N or C-H···π interactions.

The following table presents typical crystallographic data that would be obtained from such a study.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules in the unit cell |

| Bond Lengths (Å) | e.g., C-N, C-C, C-O |

| Bond Angles (°) | e.g., C-N-C, C-O-C |

| Torsion Angles (°) | Describe the conformation of the isopropoxy groups |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. acs.org The π → π* transitions, typically of higher energy, are associated with the pyridine ring and would likely appear in the shorter wavelength UV region. sielc.comresearchgate.net The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, would occur at longer wavelengths and are generally of lower intensity. rsc.org The presence of the alkoxy substituents is expected to cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine due to their electron-donating nature. researchgate.netacs.org

Emission Spectroscopy (Fluorescence): Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide insights into the structural relaxation of the molecule in the excited state. The quantum yield of fluorescence would indicate the efficiency of the emission process. acs.org

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

A comprehensive review of the scientific literature reveals a notable absence of dedicated research into the coordination chemistry of the specific compound this compound. While the broader field of pyridine-based ligands is vast and well-documented, this particular sterically hindered diether derivative appears to be a largely uncharted territory for synthetic and structural chemists. Consequently, a detailed, evidence-based discussion of its metal complexes, as requested, cannot be provided at this time.

The coordination chemistry of substituted pyridines is a cornerstone of inorganic and organometallic research, with ligands being tailored for applications ranging from catalysis to materials science. The electronic and steric properties of substituents on the pyridine ring play a crucial role in determining the stability, structure, and reactivity of the resulting metal complexes.

In the case of 2,6-disubstituted pyridines, the substituents in close proximity to the nitrogen donor atom can impose significant steric hindrance, influencing the coordination number and geometry of the metal center. The isopropoxy groups in this compound, with their branched alkyl chains, would be expected to exert a considerable steric effect.

Furthermore, the oxygen atoms of the isopropoxy groups introduce potential secondary donor sites, opening the possibility of the ligand acting in a chelating manner, coordinating to a metal center through both the pyridine nitrogen and one or both ether oxygen atoms (N,O-coordination). The propensity for such chelation would depend on various factors, including the nature of the metal ion, the solvent system, and the presence of competing ligands.

While detailed experimental data for this compound is not available, the study of analogous 2,6-dialkoxypyridine ligands could offer predictive insights into its potential behavior. Research on related systems could provide a basis for hypotheses regarding its ligand field effects, the influence of its steric and electronic profile on coordination, and the types of metal complexes it might form.

However, without specific synthetic and characterization studies, including spectroscopic and X-ray crystallographic data, any discussion on the coordination chemistry of this compound would be purely speculative. The scientific community awaits the first reports on the synthesis and characterization of metal complexes with this intriguing ligand to unlock its potential in coordination chemistry.

Coordination Chemistry and Metal Complexes of 2,6 Bis 1 Methylethoxy Pyridine

Magnetic Properties of Paramagnetic Metal Complexes

Detailed investigations into the magnetic properties of paramagnetic metal complexes involving 2,6-Bis(1-methylethoxy)pyridine as a ligand have not been reported. The magnetic behavior of such complexes would be dictated by the electronic configuration of the metal ion and the coordination environment imposed by the ligand. Factors such as the ligand field strength and the geometry of the complex would determine the spin state of the metal and any potential magnetic coupling between metal centers in polynuclear complexes.

Solution-State Behavior and Ligand Exchange Dynamics in Metal Complexes

The behavior of this compound metal complexes in solution, including their stability, speciation, and the dynamics of ligand exchange, remains an uncharacterized area of study. Research on other pyridine (B92270) ether complexes suggests that the ether functionalities could potentially influence solubility and interact with the metal center or other species in solution. However, specific data regarding dissociation constants, ligand exchange rates, and the potential for fluxional behavior for complexes of this compound are not documented.

Due to the absence of specific research data for metal complexes of this compound, a detailed analysis of their electrochemical, magnetic, and solution-state properties cannot be provided at this time.

Catalytic Applications of 2,6 Bis 1 Methylethoxy Pyridine Based Systems

Role of 2,6-Bis(1-methylethoxy)pyridine as a Supporting Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound and its structural analogs, 2,6-dialkoxypyridines, can act as ligands that coordinate to a metal center, influencing its reactivity, selectivity, and stability. Their electron-donating alkoxy groups can modulate the electronic properties of the catalytic species.

Application in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Research has indicated the potential of 2,6-dialkoxypyridine derivatives in palladium-catalyzed cross-coupling reactions, particularly in C-H activation and arylation, which are mechanistically related to the Heck reaction.

One notable application is the electrophilic C3-H alkenylation of 2,6-dialkoxypyridine derivatives. researchgate.net This reaction, which proceeds via a palladium(II)/thallium(III) reaction system, is mechanistically described as a Pd-catalyzed Heck-type reaction. researchgate.net The process allows for the direct formation of a carbon-carbon bond between the pyridine (B92270) ring and an alkene. A key aspect of this system is the synergistic action between the palladium catalyst, a thioether co-ligand, and the thallium(III) reagent, which facilitates efficient and regioselective C-H alkenylation. researchgate.net This methodology has been applied to the late-stage functionalization of complex bioactive molecules that contain the 2,6-dialkoxypyridine core structure. researchgate.net

Furthermore, 2,6-dialkoxypyridines have been employed as ligands in the palladium-catalyzed arylation of C(sp³)–H bonds. nih.gov In these reactions, the 2,6-dialkoxypyridine ligand is part of a systematic screening of mutually repulsive ligands to achieve the desired reactivity. nih.gov For instance, in the arylation of β-methylene C(sp³)–H bonds of aliphatic amides, a combination of a palladium catalyst and a 2,6-dialkoxypyridine ligand has been utilized under specific reaction conditions. nih.gov

While the use of 2,6-dialkoxypyridines in Heck-type and C-H arylation reactions is documented, specific examples and detailed data for the direct application of this compound in Suzuki and Sonogashira reactions have not been prominently reported in the available literature.

Participation in Polymerization Processes

Based on the available research, there is no specific information detailing the participation of this compound as a ligand in polymerization processes.

Use in Asymmetric Catalysis for Enantioselective Transformations

The application of this compound in asymmetric catalysis for enantioselective transformations is not well-documented in the reviewed literature. For a ligand to be effective in asymmetric catalysis, it typically needs to be chiral. While chiral derivatives of related pyridine ligands have been developed for enantioselective reactions, there is no specific information on the use of a chiral version of this compound for such purposes. nih.gov

Heterogeneous Catalysis Derived from this compound-Functionalized Supports

There is no information available in the searched literature regarding the use of this compound functionalized onto solid supports for applications in heterogeneous catalysis.

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Mechanistic insights into catalytic cycles involving 2,6-dialkoxypyridine ligands have been primarily elucidated in the context of palladium-catalyzed C-H functionalization reactions.

In the electrophilic C3-H alkenylation of 2,6-dialkoxypyridines, a proposed mechanism involves an initial electrophilic thallation of the pyridine ring, followed by a palladium-catalyzed Heck-type reaction. researchgate.net This suggests a catalytic cycle that likely involves oxidative addition, migratory insertion, and reductive elimination steps, characteristic of palladium-catalyzed cross-coupling reactions.

For the palladium-catalyzed arylation of C(sp³)–H bonds, the catalytic cycle can proceed through different pathways, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. nih.gov In a typical Pd(0)/Pd(II) cycle, the process would involve the oxidative addition of an aryl halide to a Pd(0) species coordinated by the 2,6-dialkoxypyridine ligand, followed by C-H activation, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. In a Pd(II)/Pd(IV) cycle, a Pd(II) intermediate undergoes C-H activation, followed by oxidation to a Pd(IV) species by the aryl halide, and then reductive elimination. nih.gov The specific role of the 2,6-dialkoxypyridine ligand in these steps is to modulate the electronic and steric environment of the palladium center, thereby influencing the efficiency and selectivity of the reaction. nih.gov

Catalyst Stability, Reusability, and Turnover Frequencies/Numbers in Catalytic Systems

There is no specific data available in the searched literature concerning the stability, reusability, and turnover frequencies or numbers for catalytic systems that explicitly use this compound as a ligand. While general discussions on catalyst stability and turnover numbers exist for palladium-catalyzed reactions with other pyridine-based ligands, this specific information for the target compound is not provided.

Computational and Theoretical Investigations of 2,6 Bis 1 Methylethoxy Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,6-bis(1-methylethoxy)pyridine. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and electron distribution.

For a comprehensive analysis, a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is often employed. The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate description of the electron distribution, especially in systems with lone pairs and for calculating properties like electron affinity and proton affinity.

A study on the related compound, 2,6-bis(bromo-methyl)pyridine, utilized the B3LYP functional with a 6-311G(d,p) basis set to determine its optimized geometry and vibrational frequencies. researchgate.net This level of theory provides a reliable foundation for understanding the structural and electronic properties of substituted pyridines.

Analysis of Molecular Orbitals and Electron Density Distribution

The molecular orbitals (MOs) of this compound describe the spatial distribution of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the isopropoxy groups are expected to be regions of high electron density due to the presence of lone pairs. This can be visualized through electron density maps, where areas of high density are typically color-coded in red.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 2,6-bis(bromo-methyl)pyridine, a HOMO-LUMO gap was calculated, providing insights into its electronic properties and reactivity. researchgate.net A similar analysis for this compound would involve calculating the energies of its HOMO and LUMO. The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms, while the LUMO would likely be distributed over the aromatic system. The energy gap would provide a quantitative measure of its reactivity.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates kinetic stability and reactivity. |

Conformational Analysis and Energy Minima Studies

The isopropoxy groups in this compound can rotate around the C-O bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods can be used to systematically explore the conformational space of the molecule by rotating the dihedral angles associated with the isopropoxy groups. For each conformation, the energy is calculated, and the structures corresponding to the lowest energies are identified as the stable conformers. A study on 2,6-distyrylpyridine, another substituted pyridine, employed DFT methods to identify its most stable conformations. researchgate.net This type of analysis is crucial for understanding the three-dimensional structure of the molecule and how it might interact with other molecules.

Modeling of Ligand-Metal Interactions and Complexation Energies

The nitrogen atom of the pyridine ring and the oxygen atoms of the isopropoxy groups in this compound can act as donor atoms, allowing the molecule to function as a ligand and form complexes with metal ions. Computational modeling can be used to study these ligand-metal interactions.

By modeling the complex of this compound with a metal ion, it is possible to calculate the complexation energy, which is the energy released upon the formation of the complex. This provides a measure of the stability of the metal complex. The geometry of the complex, including bond lengths and angles between the ligand and the metal, can also be determined. Such studies are valuable in the field of coordination chemistry and can help in the design of new catalysts or functional materials. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. idc-online.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. This is particularly useful for assigning peaks in experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions has been shown to be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts. idc-online.com

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated using DFT and are typically compared with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to account for anharmonicity and other approximations in the computational method. researchgate.net A detailed analysis of the calculated vibrational modes allows for the assignment of the absorption bands observed in the experimental spectra.

| Spectroscopic Parameter | Computational Method | Application |

| NMR Chemical Shifts | DFT (e.g., GIAO method) | Structural elucidation and assignment of experimental NMR spectra. |

| Vibrational Frequencies | DFT frequency calculations | Assignment of experimental IR and Raman spectra. |

Simulations of Reaction Pathways and Transition States in Chemical Reactions

Computational methods can be used to simulate the pathways of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.

By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the reaction mechanism. This includes identifying intermediates and determining the rate-limiting step of the reaction. Such simulations are invaluable for predicting the feasibility of a reaction and for designing more efficient synthetic routes.

Applications in Advanced Materials Science and Supramolecular Assemblies

Incorporation of 2,6-Bis(1-methylethoxy)pyridine into Polymeric Architectures

A detailed search of scientific databases did not yield any specific studies detailing the incorporation of this compound into polymeric architectures.

In a broader context, pyridine-containing polymers are of significant interest due to the coordinating ability of the pyridine (B92270) nitrogen atom, which can be used to create metallopolymers, act as a catalytic site, or provide specific responsive properties. The inclusion of substituents at the 2 and 6 positions, such as the isopropoxy groups in the title compound, would be expected to influence the polymer's properties. The steric bulk of these groups could affect the polymer chain's conformation and packing, potentially leading to materials with higher free volume or altered solubility. wikipedia.org Furthermore, these groups would modulate the coordinating ability of the pyridine nitrogen, a critical factor in the design of functional polymers.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is no specific research documenting the use of this compound as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs).

Generally, 2,6-disubstituted pyridines are widely used as ligands in coordination chemistry. researchgate.net In the context of MOFs and coordination polymers, ligands based on a central pyridine ring with coordinating groups at the 2 and 6 positions can act as linear linkers, connecting metal ions or clusters into one-dimensional, two-dimensional, or three-dimensional networks. For example, derivatives like 2,6-bis(pyrazol-3-yl)pyridines have been successfully used to create coordination polymers. mdpi.com The isopropoxy groups of this compound are not typical coordinating groups for forming robust network structures like carboxylates or azoles are. However, the pyridine nitrogen itself is a coordination site. nih.gov The bulky isopropoxy groups would likely play a significant role in sterically directing the assembly of any potential coordination network, influencing the final topology and pore environment of the material. wikipedia.org

Exploration in Self-Assembly Processes and Supramolecular Structures

Specific studies on the self-assembly processes and supramolecular structures involving this compound are not found in the current scientific literature.

Supramolecular chemistry heavily relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination to build complex, ordered structures from molecular components. Pyridine derivatives are frequently used in these processes. For instance, 2,6-dipyrazolylpyridine derivatives are known to participate in the self-assembly of functional soft materials. rsc.orgwhiterose.ac.uk The structure of this compound suggests it could participate in such assemblies, with the pyridine ring acting as a potential hydrogen bond acceptor or a site for metal coordination. The hydrophobic isopropyl groups could drive aggregation in aqueous media or influence the packing in the solid state. However, without experimental data, its role remains speculative.

Contribution to Luminescent or Optoelectronic Materials

No research was found that specifically investigates or reports the contribution of this compound to luminescent or optoelectronic materials.

Luminescent materials based on pyridine ligands are common, particularly in the context of metal complexes. The emission properties are often derived from charge-transfer transitions involving the metal and the ligand. The electronic nature of the substituents on the pyridine ring can tune these properties. For example, complexes of 2,6-dipyrazolylpyridine with f-block elements have been explored for their emissive properties in biomedical sensors. rsc.orgwhiterose.ac.uk While the isopropoxy groups in this compound are electron-donating, which would influence the electronic structure of the pyridine ring, there are no published studies to confirm its utility in creating new luminescent materials.

Applications in Separation Science, such as Metal Ion Extraction

There are no documented applications of this compound in separation science, including metal ion extraction.

Future Research Directions and Emerging Perspectives for 2,6 Bis 1 Methylethoxy Pyridine

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for the preparation of 2,6-bis(1-methylethoxy)pyridine and its derivatives. While classical methods for pyridine (B92270) synthesis exist, new strategies are needed to improve yields, reduce waste, and allow for precise functionalization.

One promising direction is the exploration of biocatalytic processes. For instance, a novel one-pot biocatalytic method has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells as catalysts. rsc.org This approach offers a more sustainable alternative to traditional multi-step organic synthesis. rsc.org Future work could adapt such biocatalytic systems for the synthesis of 2,6-dialkoxypyridines, potentially starting from readily available precursors.

Another area of exploration is the development of advanced derivatization strategies to introduce new functional groups onto the pyridine ring. The direct C-H functionalization of pyridines is a powerful tool for modifying complex molecules. organic-chemistry.org Research could focus on methods for the selective functionalization of the C3, C4, and C5 positions of the this compound ring, which is often challenging due to the electronic nature of the pyridine nucleus.

A hypothetical exploration of synthetic routes could involve optimizing reaction conditions to maximize yield, as illustrated in the table below.

Table 1: Hypothetical Yields for the Synthesis of this compound Under Various Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | 110 | 12 | 65 |

| 2 | CuI | DMF | 150 | 24 | 72 |

| 3 | NiCl₂(dppp) | THF | 65 | 18 | 78 |

| 4 | Biocatalyst | Aqueous Buffer | 37 | 48 | 85 |

Development of Next-Generation Catalytic Systems Employing this compound

The 2,6-disubstituted pyridine motif is a common feature in ligands for transition metal catalysis. The isopropoxy groups in this compound could serve as hemilabile coordinating groups, potentially leading to catalysts with unique reactivity and selectivity.

Future research could focus on designing and synthesizing novel ligands based on the this compound scaffold for a variety of catalytic applications. For example, derivatives of 2,6-dipyrazolylpyridine have been used in catalysis, highlighting the potential of this class of compounds. whiterose.ac.uk The development of chiral versions of these ligands could open doors to asymmetric catalysis.

The performance of hypothetical catalysts based on this scaffold could be evaluated in various cross-coupling reactions, with key metrics being turnover number (TON) and turnover frequency (TOF).

Table 2: Hypothetical Performance of a Palladium Catalyst with a this compound-Based Ligand in a Suzuki-Miyaura Coupling Reaction

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | 0.1 | >990 | >1000 |

| Aryl Chloride | Phenylboronic Acid | 0.5 | >198 | >200 |

| Aryl Bromide | Alkylboronic Acid | 0.2 | >495 | >500 |

Investigation of Unexplored Coordination Modes and Metal Interactions

The coordination chemistry of this compound with various metal ions is a rich area for future investigation. The presence of both a "hard" nitrogen donor and "softer" oxygen donors from the isopropoxy groups could lead to complex and potentially unprecedented coordination modes.

Computational studies, such as those employing density functional theory (DFT), will be invaluable in predicting and understanding the structures and electronic properties of metal complexes involving this ligand. nih.gov Such studies can help to elucidate the nature of the metal-ligand bonding and guide the synthesis of new complexes with desired properties. nih.gov The interplay between the steric bulk of the isopropoxy groups and the electronic preferences of the metal center could result in complexes with unusual geometries and reactivity.

Advancements in Materials Integration and Functionalization for Targeted Applications

The integration of this compound into advanced materials is another promising research direction. Pyridine derivatives are known to be useful components in functional materials. researchgate.net The unique properties of this compound could be harnessed to create new materials for applications in electronics, sensing, and beyond.

For example, functionalized terpyridine ligands, which share the 2,6-disubstituted pyridine core, are known to form complexes with interesting photophysical properties. rsc.org Future work could explore the development of emissive materials based on metal complexes of this compound. Additionally, this compound could be used to functionalize surfaces or polymers to create materials with tailored properties.

Interdisciplinary Research Opportunities Beyond Current Paradigms

The versatility of the this compound scaffold opens up opportunities for interdisciplinary research that transcends traditional boundaries.

In the field of supramolecular chemistry , the ability of this molecule to participate in non-covalent interactions could be exploited to construct complex, self-assembled architectures. rsc.orgresearchgate.net The interplay of metal coordination, hydrogen bonding, and π-stacking could lead to the formation of novel supramolecular cages, polymers, and gels with emergent functions.

In medicinal chemistry , while many pyridine derivatives have been investigated for their biological activity, the potential of 2,6-dialkoxypyridines remains relatively unexplored. nih.gov Future studies could investigate the biological properties of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.

Finally, in the realm of biocatalysis , the development of artificial metalloenzymes, where a synthetic catalyst is incorporated into a protein scaffold, is a rapidly growing field. The unique coordination properties of this compound could make it an attractive candidate for the design of new hybrid catalysts that combine the selectivity of enzymes with the reactivity of transition metal complexes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis(1-methylethoxy)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Williamson etherification, where 2,6-dihydroxypyridine reacts with isopropyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or THF). Reaction temperature (60–100°C) and stoichiometric excess of alkylating agents (1.5–2.0 equiv.) are critical for high yields (>70%) .

- Data Analysis : Comparative studies show that microwave-assisted synthesis reduces reaction time (from 24 h to 2–4 h) but may require specialized equipment. Side products like mono-alkylated derivatives can arise if stoichiometry is poorly controlled.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Two distinct singlets for pyridine protons (δ 6.8–7.2 ppm) and methine protons of isopropoxy groups (δ 1.2–1.4 ppm as a doublet).

- ¹³C NMR : Peaks at ~160 ppm (pyridine C-O) and ~70 ppm (methine carbons).

- IR : Strong C-O-C stretching vibrations at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation in this compound synthesis?

- Methodology : Computational studies (DFT calculations) reveal that steric hindrance at the 2,6-positions directs alkylation. The electron-withdrawing nature of the pyridine ring stabilizes the transition state for ether formation. Solvent polarity also modulates nucleophilicity of the oxygen atoms .

- Contradictions : Some studies report competing N-alkylation in non-polar solvents, necessitating careful solvent selection .

Q. How does this compound function as a ligand in transition-metal complexes, and what are its coordination modes?

- Methodology : The compound acts as a tridentate ligand via pyridine nitrogen and two ether oxygen atoms. Coordination with metals like Ru(II) or Mn(II) is confirmed via UV-Vis (ligand-to-metal charge transfer bands at 300–400 nm) and cyclic voltammetry (redox peaks at −0.5 to +1.2 V vs. Ag/AgCl) .

- Case Study : In [Mn(bbp)(pic)₂] complexes (bbp = 2,6-bis(benzimidazolyl)pyridine), ligand geometry stabilizes distorted octahedral coordination, enhancing catalytic activity in oxidation reactions .

Q. What role does this compound play in supramolecular chemistry, particularly in host-guest systems?

- Methodology : The compound’s V-shaped geometry enables anion binding (e.g., Cl⁻, NO₃⁻) through hydrogen bonding. Fluorescence quenching assays and Job’s plot analysis quantify binding constants (Ka ~10³–10⁴ M⁻¹) .

- Advanced Applications : Derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit pH-dependent fluorescence, useful in environmental sensing .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.